molecular formula C8H12N2S B2525586 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole CAS No. 1257521-56-4

4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole

Cat. No.: B2525586
CAS No.: 1257521-56-4
M. Wt: 168.26
InChI Key: ACPQVAZLVXNZMH-UHFFFAOYSA-N
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Description

4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole is a heterocyclic compound that contains both a thiazole ring and a pyrrolidine ring

Biochemical Analysis

Biochemical Properties

Thiazole derivatives are known to undergo various reactions such as donor–acceptor, intramolecular nucleophilic substitution, photochemical reaction, arylation, cycloaddition, oxidation, transformation, dimerization, etc . These reactions could potentially influence the interactions of 4-Methyl-2-(pyrrolidin-3-yl)thiazole with enzymes, proteins, and other biomolecules.

Cellular Effects

The cellular effects of 4-Methyl-2-(pyrrolidin-3-yl)thiazole are currently unknown. Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylthiazole with 3-pyrrolidinylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound, potentially altering the thiazole ring.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-(pyrrolidin-3-yl)pyridine
  • 4-methyl-2-(pyrrolidin-3-yl)oxazole

Uniqueness

4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole is unique due to the presence of both a thiazole and a pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, the thiazole ring offers different electronic characteristics and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-2-pyrrolidin-3-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-6-5-11-8(10-6)7-2-3-9-4-7/h5,7,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPQVAZLVXNZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257521-56-4
Record name 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-(4-methylthiazol-2-yl)pyrrolidine-1-carboxylate (90 mg, 0.34 mmol) in TFA/CH2Cl2 (20%, 2 mL) was stirred at rt for 1 h and concentrated to give 4-methyl-2-(pyrrolidin-3-yl)thiazole (55 mg, 98%) as a yellow oil.
Name
tert-butyl 3-(4-methylthiazol-2-yl)pyrrolidine-1-carboxylate
Quantity
90 mg
Type
reactant
Reaction Step One
Name
TFA CH2Cl2
Quantity
2 mL
Type
solvent
Reaction Step One

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